A Technical Guide to the Physicochemical Properties of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
A Technical Guide to the Physicochemical Properties of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Author's Note: This document serves as an in-depth technical guide to the physicochemical properties of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. It is important to note that while this specific regioisomer is of significant interest as a synthetic building block, much of the publicly available, experimentally verified data corresponds to its isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1) . This guide will present the known data for the 1-methyl isomer as a validated reference point and provide scientifically grounded predictions for the 5-methyl isomer, alongside the established experimental protocols required for their definitive determination. This approach ensures scientific integrity while providing the most comprehensive analysis possible with current information.
Introduction: The Significance of Pyrazole Carboxylic Acids
Pyrazole derivatives are a cornerstone of modern medicinal chemistry and agrochemistry, renowned for their diverse biological activities. The unique electronic properties and structural versatility of the pyrazole ring allow it to serve as a bioisostere for other functional groups and as a scaffold for constructing complex molecular architectures. The compound 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid belongs to this vital class of molecules.
The specific substitution pattern—a methyl group at the 5-position, a potent electron-withdrawing trifluoromethyl group at the 3-position, and a carboxylic acid at the 4-position—creates a molecule with distinct properties that are critical for its utility as a synthetic intermediate. For drug development professionals, a deep understanding of its physicochemical properties such as acidity (pKa), lipophilicity (logP), and solubility is not merely academic; it is fundamental to predicting a molecule's behavior in biological systems and guiding its application in the synthesis of active pharmaceutical ingredients (APIs). For instance, related pyrazole structures are key components of fungicides that act by inhibiting succinate dehydrogenase and are central to the structure of anti-inflammatory drugs.[1][2]
This guide provides a detailed examination of these core properties, the established methodologies for their measurement, and the scientific rationale behind these experimental choices.
Molecular Identity and Comparative Structures
To fully appreciate the nuances of the target compound, it is crucial to distinguish it from its more frequently cited isomer.
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Target Compound: 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Reference Isomer: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
The key structural difference is the position of the methyl group. In the target compound, it is attached to a carbon atom (C5) of the pyrazole ring, leaving a proton on one of the nitrogen atoms (an N-H tautomer). In the reference isomer, the methyl group is attached to a nitrogen atom (N1), precluding tautomerization at that site. This seemingly small change can influence properties like crystal packing, hydrogen bonding potential, and, to a lesser extent, electronic distribution within the ring.
| Identifier | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
| Structure | (Structure of 5-methyl isomer) | (Structure of 1-methyl isomer) |
| CAS Number | Data not readily available | 113100-53-1[3] |
| Molecular Formula | C₆H₅F₃N₂O₂[4] | C₆H₅F₃N₂O₂[3][5] |
| Molecular Weight | 194.11 g/mol [4] | 194.11 g/mol [3][5] |
| Appearance | Predicted: White to off-white solid | White to off-white solid[6] |
Core Physicochemical Properties: Data and Expert Predictions
A molecule's physicochemical profile dictates its absorption, distribution, metabolism, and excretion (ADME) properties. Here, we present the verified data for the reference isomer and provide expert-driven predictions for the target 5-methyl isomer.
Table 1: Summary of Physicochemical Properties
| Property | Value for 1-Methyl Isomer (Reference) | Predicted Value for 5-Methyl Isomer (Target) | Implication in Drug Development |
| Melting Point (°C) | 200 - 204[3] | Not predicted | High melting point suggests strong crystal lattice energy, which can impact solubility. |
| pKa | ~2.93 (Predicted)[6][7] | ~2.9 - 3.1 | Strongly acidic. Will be ionized at physiological pH (7.4), enhancing aqueous solubility. |
| logP | ~1.63 (Predicted)[8] | ~1.6 - 1.8 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Solubility | DMSO (Slightly), Methanol (Slightly)[7] | Predicted to be low in neutral water, but high in basic buffers (pH > pKa). | pH-dependent solubility is a critical factor for formulation and oral absorption. |
Acidity (pKa): The Dominance of Electronic Effects
The pKa is a measure of a compound's acidity. For this molecule, the acidic proton is on the carboxylic acid group.
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Scientific Rationale: The pKa is primarily governed by the stability of the conjugate base (the carboxylate). The pyrazole ring and the trifluoromethyl (CF₃) group are both strongly electron-withdrawing. The CF₃ group, in particular, exerts a powerful negative inductive effect (-I), which stabilizes the negative charge of the carboxylate upon deprotonation, making the parent acid stronger (i.e., having a lower pKa).
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Prediction for the 5-Methyl Isomer: The pKa of the reference 1-methyl isomer is predicted to be around 2.93.[6][7] Moving the methyl group from the N1 position to the C5 position is not expected to dramatically alter the electronic environment of the C4-carboxylic acid. The methyl group is a weak electron-donating group. Its influence on the distant carboxylic acid is minor compared to the powerful CF₃ group. Therefore, the pKa of the 5-methyl isomer is confidently predicted to be in the range of 2.9 to 3.1 , remaining a strong organic acid.
The ionization state of the molecule, which is dictated by the pKa, is a critical determinant of its interaction with biological targets and its solubility profile.
Caption: Ionization equilibrium of the title compound.
Lipophilicity (logP): Balancing Polarity and Permeability
The partition coefficient (logP) measures a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase, indicating its lipophilicity ("greasiness").
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Scientific Rationale: Lipophilicity is crucial for a drug's ability to cross biological membranes. The trifluoromethyl group significantly increases lipophilicity, while the carboxylic acid and pyrazole N-H groups contribute polarity, increasing hydrophilicity.
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Prediction for the 5-Methyl Isomer: The 1-methyl and 5-methyl isomers share the same atomic composition. The primary difference affecting logP is the change in the molecule's overall dipole moment and the exposure of its polar N-H group (in the 5-methyl isomer) versus the shielded N-CH₃ group (in the 1-methyl isomer). This difference is expected to be minor. The predicted logP for a related isomer is ~1.63.[8] It is therefore reasonable to predict that the logP of the 5-methyl isomer will fall within a similar range of 1.6 to 1.8 . This value suggests a favorable balance, allowing for sufficient aqueous solubility while retaining the ability to partition into lipid environments.
Gold-Standard Experimental Protocols for Physicochemical Characterization
To move from prediction to certainty, validated experimental methods are required. The following protocols are the industry-standard approaches for determining the key physicochemical parameters discussed.
Workflow for Physicochemical Profiling
The process of characterizing a new chemical entity follows a logical progression from initial assessment to detailed, quantitative measurement.
Caption: Experimental workflow for physicochemical profiling.
Protocol for pKa Determination by Potentiometric Titration
This method is considered the gold standard for pKa measurement due to its precision and directness. It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.
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Causality and Self-Validation: The choice of potentiometric titration is based on its ability to directly measure the proton activity (pH) as the molecule ionizes. The system's validity is ensured at every step through rigorous calibration and controls.
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Step-by-Step Methodology:
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System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings across the titration range.
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Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, then dilute with water to a final concentration of approximately 1 mM. The final co-solvent percentage should be kept low and constant.
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Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which prevents fluctuations in activity coefficients.
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Titration: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.
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Data Acquisition: Titrate the acidic sample solution with a standardized, carbonate-free base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH value after each addition, allowing the reading to stabilize.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve where [Acid] = [Conjugate Base].
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Protocol for logP Determination by the Shake-Flask Method
This classic OECD-recommended method directly measures the partitioning of a compound between n-octanol and water.
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Causality and Self-Validation: This method directly models the partitioning between a lipid-like and an aqueous environment. Its validity relies on reaching a true thermodynamic equilibrium and accurately quantifying the analyte in each phase without cross-contamination.
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Step-by-Step Methodology:
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Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or a pH 7.4 buffer for logD measurement) for 24 hours. Allow the layers to separate completely to ensure each solvent is saturated with the other.
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Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. Add a small aliquot to a mixture of the pre-saturated n-octanol and water phases in a vessel. The total compound concentration should be low enough to avoid saturation in either phase.
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Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time (typically 1-24 hours) to allow the compound to reach partitioning equilibrium. Centrifuge the vessel to ensure complete separation of the two phases.
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Quantification: Carefully withdraw an aliquot from each phase. It is critical to avoid any cross-contamination. Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
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Calculation: The logP is calculated as: logP = log₁₀ ([Compound]octanol / [Compound]water)
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Conclusion: A Profile of a Versatile Synthetic Building Block
5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid presents a compelling physicochemical profile for researchers in drug discovery and materials science. It is a strong organic acid (predicted pKa ~2.9-3.1) with moderate lipophilicity (predicted logP ~1.6-1.8). This combination results in a pronounced pH-dependent aqueous solubility, a characteristic that is highly significant for its handling in synthetic reactions and for the bioavailability of any subsequent APIs derived from it. While experimentally verified data for this specific isomer remains sparse, the principles outlined in this guide, combined with the data from its 1-methyl isomer, provide a robust framework for its effective utilization. The provided protocols offer a clear path for any researcher to establish definitive experimental values, ensuring a solid foundation for future development efforts.
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